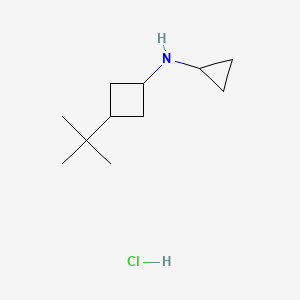
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
描述
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2 It is a derivative of butanoic acid, featuring an amino group and a trifluorophenyl group
作用机制
Target of Action
It is used as an intermediate in the synthesis of sitagliptin , a drug used for the treatment of type 2 diabetes . Sitagliptin primarily targets Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism .
Mode of Action
As an intermediate in the synthesis of Sitagliptin , it may contribute to the inhibition of DPP-4, thereby increasing the levels of incretin hormones, enhancing insulin secretion, and decreasing glucagon release .
Biochemical Pathways
As a precursor to sitagliptin , it may indirectly influence the incretin system, a group of metabolic hormones that stimulate insulin secretion .
Result of Action
As a precursor to Sitagliptin , it may contribute to the enhancement of insulin secretion and the reduction of glucagon release .
生化分析
Biochemical Properties
It is known that amino acids play crucial roles in various biochemical reactions, including protein synthesis, enzyme activity regulation, and cell signaling pathways .
Cellular Effects
It is known that amino acids can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amino acids are known to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Dosage Effects in Animal Models
It has been found that a potential multi-target drug molecule, synthesized by combining 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and menthol, has a significant hypoglycemic effect in hyperglycemic mice .
Metabolic Pathways
Amino acids are known to be involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzene and butanoic acid derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic ring.
科学研究应用
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride
- 3-Amino-4-(2,5-difluorophenyl)butanoic acid hydrochloride
- 3-Amino-4-(2,4,6-trifluorophenyl)butanoic acid hydrochloride
Uniqueness
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms in specific positions can enhance its stability and interaction with biological targets compared to similar compounds with different fluorine arrangements.
属性
IUPAC Name |
3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZEWNJQKHBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3249042.png)
![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride](/img/structure/B3249045.png)
![{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride](/img/structure/B3249056.png)

![[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B3249077.png)



